4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Catalog No.
S12081101
CAS No.
362486-86-0
M.F
C26H27N3O4
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-meth...

CAS Number

362486-86-0

Product Name

4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H27N3O4/c1-14-7-8-27-21(9-14)29-25(31)22-15(2)28-17-11-26(3,4)12-18(30)24(17)23(22)16-5-6-19-20(10-16)33-13-32-19/h5-10,23,28H,11-13H2,1-4H3,(H,27,29,31)

InChI Key

MMYIHWJFFGRXQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C)C

The compound 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic molecule characterized by its unique structural features. It contains a benzodioxole moiety, a quinoline framework, and several functional groups that contribute to its potential biological activity. The compound is notable for its intricate arrangement of carbon and nitrogen atoms, which may influence its reactivity and interaction with biological systems.

Typical of amides and quinoline derivatives. Key reactions may include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the quinoline structure can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The presence of the pyridine ring allows for electrophilic substitution reactions, which can modify the compound's properties and enhance its biological activity.

Research indicates that compounds with similar structures exhibit a range of biological activities. This specific compound may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: The quinoline framework is known for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Synthesis of this compound can be achieved through several methods:

  • Condensation Reactions: Combining appropriate precursors under acidic or basic conditions can yield the target compound.
  • Cyclization: The formation of the quinoline ring may involve cyclization reactions from simpler aromatic compounds.
  • Functional Group Modification: Post-synthetic modifications can be performed to introduce or alter functional groups for enhanced activity.

The potential applications of this compound include:

  • Pharmaceutical Development: Due to its promising biological activities, it could serve as a lead compound in drug development targeting cancer or infectious diseases.
  • Research Tool: It may be utilized in studies investigating the mechanisms of action of related compounds or pathways in cellular biology.
  • Agricultural Chemicals: If found effective against pathogens, it could be explored as a novel pesticide or herbicide.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Potential areas of investigation include:

  • Enzyme Inhibition: Assessing the compound's ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding Studies: Evaluating binding affinities to various receptors can provide insights into its pharmacological profile.
  • Cell Line Studies: Testing on different cell lines can help elucidate the mechanism of action and potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. These include:

  • Quinoline Derivatives: Known for their broad spectrum of biological activities.
  • Benzodioxole Compounds: Often investigated for their antioxidant and anticancer properties.
  • Pyridine-Based Compounds: Recognized for their role in various therapeutic areas including neurodegenerative diseases.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Compound ABenzodioxole + QuinolineAnticancer, Antimicrobial
Compound BPyridine + AmideAnti-inflammatory
Compound CBenzodioxole + AmineAntioxidant

This detailed overview highlights the unique aspects of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide while situating it within the broader context of similar compounds and their applications in science and medicine.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

445.20015635 g/mol

Monoisotopic Mass

445.20015635 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

Explore Compound Types